molecular formula C24H34N4O5S B022066 Glimepiride-d5 CAS No. 1028809-90-6

Glimepiride-d5

Cat. No.: B022066
CAS No.: 1028809-90-6
M. Wt: 495.6 g/mol
InChI Key: WIGIZIANZCJQQY-SGEUAGPISA-N
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Description

Glimepiride-d5 is a deuterated form of glimepiride, a sulfonylurea class antidiabetic medication. It is primarily used in scientific research to study the pharmacokinetics and metabolism of glimepiride. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques to trace the drug’s behavior in biological systems.

Mechanism of Action

Target of Action

Glimepiride-d5, like other sulfonylureas, primarily targets the pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose in cells .

Mode of Action

This compound works by stimulating the secretion of insulin granules from pancreatic islet beta cells . It achieves this by blocking ATP-sensitive potassium channels (K ATP channels) on the β-cell membrane, causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, this compound enhances the insulin-mediated peripheral glucose uptake . This leads to a decrease in blood glucose levels, which is the primary goal in the management of type 2 diabetes .

Pharmacokinetics

This compound exhibits complete bioavailability, with peak effects observed within 2-3 hours of administration . It has a half-life of 5-8 hours, indicating that it remains in the body for a significant period . The drug is metabolized in the liver through oxidation via the CYP2C9 enzyme to its active metabolite . It is excreted in urine (~60%) and feces (~40%) .

Result of Action

The primary molecular effect of this compound is the stimulation of insulin release from pancreatic β-cells . This leads to an increase in insulin levels in the blood, promoting glucose uptake into cells and thereby reducing blood glucose levels . On a cellular level, this compound causes depolarization of pancreatic β-cells, triggering the release of insulin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been observed that the drug should be taken with breakfast or the first main meal of the day . Additionally, alcohol intake should be avoided while taking this medication, as it can interfere with its efficacy . Prolonged or excessive exposure to direct and/or artificial sunlight should also be avoided while using this medication . It’s important to note that these factors can influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Glimepiride-d5, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily those involved in insulin secretion. The nature of these interactions is largely regulatory, with this compound modulating the activity of these biomolecules to promote insulin release .

Cellular Effects

This compound has profound effects on various types of cells, particularly pancreatic β-cells. It influences cell function by stimulating the release of insulin, thereby impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to specific receptors on pancreatic β-cells, leading to an increase in insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have good stability, with no significant degradation observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses are typically effective in stimulating insulin release, while higher doses may lead to hypoglycemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of insulin secretion. It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters. Its localization or accumulation can be influenced by these transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of pancreatic β-cells, where it exerts its effects on insulin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glimepiride-d5 involves the incorporation of deuterium atoms into the glimepiride molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of glimepiride can also introduce deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Glimepiride-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Glimepiride-d5 is widely used in scientific research for various applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of glimepiride.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of glimepiride.

    Analytical Techniques: Utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the compound in biological systems.

    Drug Development: Assisting in the development of new antidiabetic drugs by providing insights into the behavior of glimepiride.

Comparison with Similar Compounds

Similar Compounds

    Glipizide: Another sulfonylurea class antidiabetic drug with a similar mechanism of action.

    Glyburide: Also a sulfonylurea, used to manage type 2 diabetes.

    Tolbutamide: An older sulfonylurea with a shorter duration of action.

Uniqueness of Glimepiride-d5

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies.

Properties

IUPAC Name

3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028809-90-6
Record name 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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